molecular formula C17H15ClFNO B1325556 4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone CAS No. 898756-75-7

4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

Cat. No. B1325556
CAS RN: 898756-75-7
M. Wt: 303.8 g/mol
InChI Key: ILRURAFEHBVDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is C17H15ClFNO . It has a benzophenone core with a heterocyclic azetidin-2-ylmethyl substituent attached to the para-position.


Physical And Chemical Properties Analysis

The molecular weight of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is 303.76 g/mol . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Pharmacological Research

4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone: is utilized in pharmacological research due to its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for the introduction of azetidine rings into drug molecules, which can significantly affect the biological activity of these compounds .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive ketone and halogen groups. This makes it valuable for constructing complex organic molecules .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, especially in the development of new therapeutic agents. Its benzophenone core is a common motif in many drug molecules, and modifications to this core can lead to the discovery of new drugs with improved efficacy and safety profiles .

Biochemistry Applications

In biochemistry, 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone may be used as a building block for synthesizing biochemical probes. These probes can help in understanding protein interactions and enzyme mechanisms at a molecular level .

Industrial Uses

While primarily used for research, this compound could have industrial applications, such as in the synthesis of performance chemicals or as a starting material for advanced polymer systems. Its robust structure could impart desirable properties to these materials .

Material Science Research

In material science, the compound could be explored for creating novel materials with specific optical or electronic properties. Its incorporation into polymers or other materials could lead to new functionalities or enhancements in existing materials .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRURAFEHBVDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642810
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

CAS RN

898756-75-7
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.